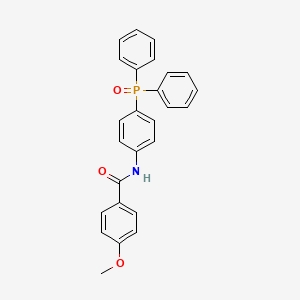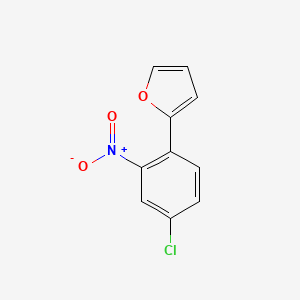
Cyclohexanamine, N-(1-methylpropyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexanamine, N-(1-methylpropyl)-, also known as N-(1-methylpropyl)cyclohexanamine, is an organic compound with the molecular formula C10H21N. It is a derivative of cyclohexanamine, where the amino group is substituted with a 1-methylpropyl group. This compound is used in various industrial and scientific applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Cyclohexanamine, N-(1-methylpropyl)- can be synthesized through several methods. One common method involves the alkylation of cyclohexylamine with 1-bromobutane in the presence of a base such as sodium hydroxide. The reaction proceeds as follows: [ \text{C}6\text{H}{11}\text{NH}_2 + \text{C}_4\text{H}_9\text{Br} \rightarrow \text{C}6\text{H}{11}\text{N}(\text{C}_4\text{H}_9) + \text{HBr} ]
Industrial Production Methods
In industrial settings, cyclohexanamine, N-(1-methylpropyl)- is produced through the hydrogenation of aniline using cobalt or nickel-based catalysts. This method is preferred due to its efficiency and scalability .
化学反应分析
Types of Reactions
Cyclohexanamine, N-(1-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Secondary amines.
Substitution: Various substituted cyclohexylamines.
科学研究应用
Cyclohexanamine, N-(1-methylpropyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is explored for its potential use in pharmaceuticals, particularly as a building block for drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of cyclohexanamine, N-(1-methylpropyl)- involves its interaction with cellular membranes and enzymes. It can disrupt cell membranes, leading to cell lysis. Additionally, it can inhibit specific enzymes, affecting various biochemical pathways .
相似化合物的比较
Similar Compounds
Cyclohexylamine: A simpler analog without the 1-methylpropyl substitution.
N-(1-Methylpropyl)cyclohexanamine: A closely related compound with similar properties.
Uniqueness
Cyclohexanamine, N-(1-methylpropyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a versatile intermediate in organic synthesis and its potential biological activities make it valuable in various fields .
属性
| 42966-62-1 | |
分子式 |
C10H21N |
分子量 |
155.28 g/mol |
IUPAC 名称 |
N-butan-2-ylcyclohexanamine |
InChI |
InChI=1S/C10H21N/c1-3-9(2)11-10-7-5-4-6-8-10/h9-11H,3-8H2,1-2H3 |
InChI 键 |
AAIPSHDQMADPTO-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)NC1CCCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3,7,8-Tetramethyldibenzo[b,d]furan](/img/structure/B12896757.png)



![2-(Difluoromethyl)-7-methylbenzo[d]oxazole](/img/structure/B12896819.png)
